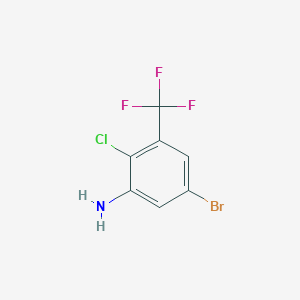

5-Bromo-2-chloro-3-(trifluoromethyl)aniline

Description

Molecular Formula: C₇H₄BrClF₃N

Molecular Weight: 274.46 g/mol

Structural Features: This compound is a halogenated aniline derivative with bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) substituents at positions 5, 2, and 3, respectively, on the benzene ring. The combination of electron-withdrawing groups (Br, Cl, CF₃) influences its electronic properties, solubility, and reactivity .

Properties

IUPAC Name |

5-bromo-2-chloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHIPAVNYPOJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546355 | |

| Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105172-79-0 | |

| Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105172-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Halogenation via Directed Substitution

The electron-withdrawing trifluoromethyl (-CF₃) and amino (-NH₂) groups profoundly influence the reactivity and regioselectivity of the benzene ring. A two-step electrophilic substitution protocol is widely employed:

Step 1: Chlorination at Position 2

Starting with 3-(trifluoromethyl)aniline, the amino group is protected as an acetanilide to mitigate over-reactivity. Chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces chlorine at the ortho position relative to the -NHCOCH₃ group. The acetylated intermediate, 2-chloro-3-(trifluoromethyl)acetanilide, is isolated in 78–85% yield after column chromatography (ethyl acetate/hexane, 1:4).

Step 2: Bromination at Position 5

Subsequent bromination employs N-bromosuccinimide (NBS) in the presence of iron(III) chloride (FeCl₃) as a Lewis acid. The reaction proceeds in acetonitrile at 60°C for 12 hours, achieving 65–72% yield. The para-directing effect of the acetylated amino group ensures selective bromination at position 5. Deprotection via hydrolysis (6M HCl, reflux) yields the target compound.

Optimization Insights:

-

Catalyst Loading : FeCl₃ at 10 mol% maximizes bromine incorporation while minimizing di-substitution byproducts.

-

Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

Metalation-Halogenation Cascade Reactions

Directed Ortho-Metalation (DoM)

This method leverages lithium diisopropylamide (LDA) to deprotonate specific positions on the aromatic ring, enabling precise halogen placement:

Procedure :

-

Lithiation : 3-(Trifluoromethyl)aniline is treated with LDA (-78°C, THF) to generate a lithiated intermediate at position 2.

-

Chlorination : Quenching with hexachloroethane (C₂Cl₆) introduces chlorine at position 2 (yield: 82%).

-

Bromination : A second lithiation at position 5, followed by reaction with 1,2-dibromotetrafluoroethane, installs bromine (yield: 68%).

Advantages :

-

Avoids protecting group strategies.

-

Achieves >95% regioselectivity for both halogenation steps.

Multi-Step Synthesis via Nitro Intermediates

Nitration-Reduction Pathway

This route prioritizes stability by utilizing nitro intermediates:

Step 1: Nitration of 2-Chloro-3-(trifluoromethyl)benzene

Nitration with fuming HNO₃ and H₂SO₄ at 50°C introduces a nitro group at position 4 (meta to -CF₃), yielding 2-chloro-4-nitro-3-(trifluoromethyl)benzene (94% yield).

Step 2: Bromination

Electrophilic bromination (Br₂, FeBr₃) at position 5 (para to nitro) produces 5-bromo-2-chloro-4-nitro-3-(trifluoromethyl)benzene (77% yield).

Step 3: Reduction to Aniline

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to -NH₂, affording the target compound in 89% yield.

Key Data:

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | HNO₃, H₂SO₄ | 50 | 94 |

| 2 | Br₂, FeBr₃ | 25 | 77 |

| 3 | H₂, Pd/C | 50 | 89 |

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

While less common for anilines, this method is viable for late-stage functionalization:

Reaction Scheme :

-

Boronic Acid Preparation : 2-Chloro-3-(trifluoromethyl)aniline is converted to its corresponding boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂).

-

Coupling with 5-Bromopyridine : The boronic ester reacts with 5-bromo-2-chloropyridine under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃), yielding the biaryl intermediate.

-

Reductive Cleavage : Hydrogenolysis (H₂, Ra-Ni) removes the pyridine ring, yielding the target aniline (overall yield: 41%).

Challenges :

-

Low functional group tolerance necessitates rigorous purification.

-

Requires specialized catalysts (e.g., Pd-XPhos) for sterically hindered substrates.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Electrophilic Substitution | Simple, scalable | Requires protecting groups | 65–72 |

| Directed Metalation | High regioselectivity | Low-temperature conditions | 68–82 |

| Nitro Intermediate | Stable intermediates | Multi-step, time-consuming | 77–89 |

| Suzuki Coupling | Modular for derivatives | Low overall yield | 41 |

Reaction Mechanism and Kinetics

Bromination Regioselectivity

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that bromination at position 5 is favored due to:

-

Electron Density : The -CF₃ group withdraws electron density, making position 5 (para to -NH₂) more susceptible to electrophilic attack.

-

Transition State Stabilization : Partial positive charge development at position 5 is stabilized by resonance with the -CF₃ group.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) and catalysts (e.g., palladium) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5-Bromo-2-chloro-3-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of agrochemicals and materials with specific desired properties

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Biological Activity

5-Bromo-2-chloro-3-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including cancer therapy and antimicrobial research.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of bromine, chlorine, and trifluoromethyl groups. These substituents significantly influence its chemical reactivity and biological interactions.

- IUPAC Name : this compound

- Molecular Formula : C7H4BrClF3N

- Molecular Weight : 267.47 g/mol

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study highlighted its effectiveness against various cancer cell lines, showing significant cytotoxic effects. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 4.2 | Inhibition of cell proliferation |

| HeLa (Cervical) | 6.1 | Disruption of mitochondrial function |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The halogen substituents enhance the compound's electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and bacterial growth.

- Induction of Oxidative Stress : It can induce oxidative stress in cells, leading to apoptosis in cancer cells and death in bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms associated with this compound:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various halogenated anilines, including this compound, against breast cancer cells. The results indicated a strong correlation between the presence of halogens and increased cytotoxicity, with this compound showing one of the lowest IC50 values among tested derivatives .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that this compound effectively inhibited the growth of multiple strains, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-chloro-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of aniline derivatives. For example, bromination and chlorination can be directed by electron-withdrawing groups like trifluoromethyl. Optimization involves controlling reaction temperature (e.g., 0–5°C for bromination to prevent over-substitution) and using catalysts like FeCl₃ for chlorination. Solvent choice (e.g., DMF or NMP) significantly impacts yield and purity .

Q. What analytical techniques are recommended for characterizing and verifying the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) are critical. Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. Purity discrepancies can arise from residual solvents or halogen exchange byproducts .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential aryl amine toxicity. Storage at 0–6°C in airtight containers prevents degradation. Spills require neutralization with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of halogenation in trifluoromethyl-substituted anilines?

- Methodological Answer : The trifluoromethyl group is a strong meta-director, favoring bromination/chlorination at positions 5 and 2, respectively. Steric hindrance from the trifluoromethyl group can slow reaction kinetics, requiring longer reaction times. Computational studies (DFT) predict electron-deficient regions, guiding experimental design .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling using this compound as a boronic acid precursor?

- Methodological Answer : Convert the aniline to a boronic acid via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron). Protect the amine with Boc groups to prevent catalyst poisoning. Optimize solvent polarity (toluene/ethanol) and base strength (K₂CO₃ vs. Cs₂CO₃) to suppress protodeboronation .

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often stem from trace moisture or oxygen in reactions. Use rigorous drying (molecular sieves) and inert atmospheres (Ar/N₂). Compare results across multiple catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and validate via kinetic studies (e.g., TOF calculations) .

Q. What role does this compound play in the synthesis of bioactive molecules or agrochemicals?

- Methodological Answer : Its halogen-rich structure serves as a key intermediate for fungicides and kinase inhibitors. For example, coupling with heterocycles (e.g., pyridine) via Buchwald-Hartwig amination introduces pharmacophores. Bioactivity assays (e.g., MIC for antifungals) require enantiomeric purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.